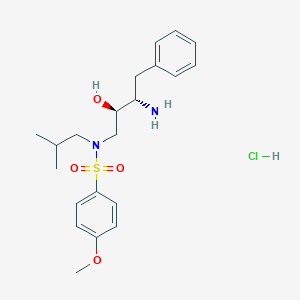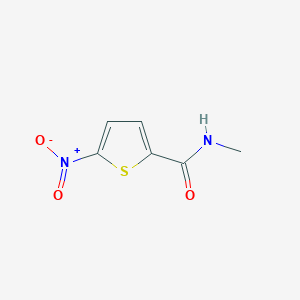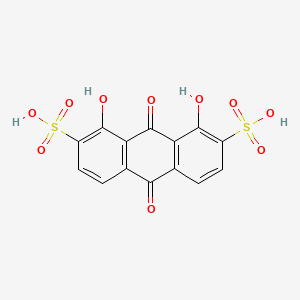
3-(Difluoromethoxy)-2,4-difluorobenzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Difluoromethoxy)-2,4-difluorobenzoic acid is a chemical compound characterized by the presence of difluoromethoxy and difluorobenzoic acid groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Difluoromethoxy)-2,4-difluorobenzoic acid can be achieved through several synthetic routes. One common method involves the O-alkylation of 4-difluoromethoxy-3-hydroxybenzaldehyde with bromomethyl cyclopropane, followed by oxidation and N-acylation reactions . The oxidation step is typically carried out using sulfamic acid and sodium chlorite in acetonitrile, resulting in a high yield of the desired product .
Industrial Production Methods
For industrial-scale production, the use of sodium hydroxide as an alkali in the final step of the synthesis has been found to be more economical and efficient compared to other bases such as sodium hydride or potassium tert-butoxide . This method allows for the production of this compound with high purity and yield, making it suitable for large-scale applications.
Análisis De Reacciones Químicas
Types of Reactions
3-(Difluoromethoxy)-2,4-difluorobenzoic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of functional groups such as the difluoromethoxy and carboxylic acid groups.
Common Reagents and Conditions
Substitution: The compound can undergo substitution reactions with various nucleophiles, facilitated by the presence of electron-withdrawing fluorine atoms.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions typically yield the desired this compound, while substitution reactions can produce a variety of derivatives depending on the nucleophile employed.
Aplicaciones Científicas De Investigación
3-(Difluoromethoxy)-2,4-difluorobenzoic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and pharmaceuticals.
Industry: Its chemical properties make it useful in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 3-(Difluoromethoxy)-2,4-difluorobenzoic acid involves the inhibition of TGF-β1-induced epithelial-mesenchymal transformation. This process is mediated by the phosphorylation of Smad2/3 proteins, which form a complex with Smad4 and translocate to the nucleus to regulate gene expression . By inhibiting this pathway, the compound reduces the expression of proteins associated with fibrosis, such as α-SMA, vimentin, and collagen I, while increasing the expression of E-cadherin .
Comparación Con Compuestos Similares
Similar Compounds
3-(Cyclopropylmethoxy)-4-(difluoromethoxy)benzoic acid: This compound shares similar structural features and has been studied for its effects on pulmonary fibrosis.
Uniqueness
3-(Difluoromethoxy)-2,4-difluorobenzoic acid is unique due to its specific combination of difluoromethoxy and difluorobenzoic acid groups, which confer distinct chemical properties and biological activities. Its ability to inhibit TGF-β1-induced epithelial-mesenchymal transformation sets it apart from other similar compounds, making it a valuable candidate for further research and development.
Propiedades
Fórmula molecular |
C8H4F4O3 |
|---|---|
Peso molecular |
224.11 g/mol |
Nombre IUPAC |
3-(difluoromethoxy)-2,4-difluorobenzoic acid |
InChI |
InChI=1S/C8H4F4O3/c9-4-2-1-3(7(13)14)5(10)6(4)15-8(11)12/h1-2,8H,(H,13,14) |
Clave InChI |
LRDKEFQBXPTRQA-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C(=C1C(=O)O)F)OC(F)F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2,5-Dimethoxy-[1,1'-biphenyl]-4-carbaldehyde](/img/structure/B14033235.png)
![6-(2,6-Dichloro-3,5-dimethoxyphenyl)-2-(methylsulfonyl)pyrido[2,3-D]pyrimidin-7(8H)-one](/img/structure/B14033237.png)
![Imidazo[1,2-a]pyridine,7-bromo-3-(chloromethyl)-](/img/structure/B14033238.png)









